Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride
Description
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride (CAS RN: Not explicitly provided; referred to as CID 29248 in ) is a substituted acetamide derivative with the molecular formula C₂₀H₂₆N₂O₂·HCl (molecular weight: 350.89 g/mol). Its structure features:
Properties
CAS No. |
64057-54-1 |
|---|---|
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(2-ethoxy-2,2-diphenylacetyl)-methylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-5-25-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(24)23(4)17-16-22(2)3;/h6-15H,5,16-17H2,1-4H3;1H |
InChI Key |
AUYQRZBSZQENLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride typically involves multi-step organic synthesis, primarily focusing on constructing the amide bond and introducing the functional groups in a controlled manner. The synthesis integrates:
- Formation of the amide linkage via acylation reactions.
- Introduction of the 2-dimethylaminoethyl substituent through nucleophilic substitution or reductive amination.
- Incorporation of the ethoxy group on the acetic acid derivative.
- Methylation of the nitrogen atom.
- Conversion to the hydrochloride salt to enhance stability and solubility.
Stepwise Synthetic Route
Based on analysis of related amide derivatives and structurally similar compounds from patent literature (e.g., EP2420490B1, EP1567498B1), the following general synthetic route is proposed:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-ethoxy-2,2-diphenylacetic acid derivative | Alkylation of diphenylacetic acid with ethylating agent (e.g., ethyl bromide) under basic conditions | Formation of 2-ethoxy-2,2-diphenylacetic acid intermediate |
| 2 | Activation of acid group | Conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride | Formation of acid chloride intermediate |
| 3 | Amide bond formation | Reaction of acid chloride with N-(2-dimethylaminoethyl)-N-methylamine in inert solvent (e.g., dichloromethane) | Formation of the amide compound |
| 4 | Salt formation | Treatment with hydrochloric acid (HCl) in anhydrous solvent | Formation of hydrochloride salt |
Specific Example from Patent EP2420490B1
Although this patent primarily describes related compounds, it illustrates the preparation of amide derivatives with ethoxy and dimethylaminoethyl substituents. Key points include:
- Use of acid chlorides as reactive intermediates for amide bond formation.
- Employment of N,N-dimethylaminoethylamines as nucleophilic amines.
- Reaction conditions typically involve low temperatures (0–5 °C) to control reactivity and prevent side reactions.
- Purification by crystallization or chromatography to isolate the hydrochloride salt form.
Characterization and Purity Monitoring
The synthesis progress and product purity are monitored by:
- Thin-Layer Chromatography (TLC) for reaction completion.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance Spectroscopy (NMR) to confirm structural integrity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared Spectroscopy (IR) to verify functional groups.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Diphenylacetic acid or derivative | Commercially available or synthesized |
| Alkylating agent | Ethyl bromide or ethyl iodide | For ethoxy group introduction |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) | To deprotonate acid or facilitate alkylation |
| Acid chloride formation | Thionyl chloride (SOCl2), oxalyl chloride | Anhydrous conditions, reflux or RT |
| Amine nucleophile | N-(2-dimethylaminoethyl)-N-methylamine | Stoichiometric or slight excess |
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Dry and inert atmosphere preferred |
| Reaction temperature | 0–5 °C during amide coupling | Controls side reactions |
| Salt formation | HCl gas or 1M HCl in ether | Converts free base to hydrochloride salt |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | 60–85% (varies with scale and conditions) | Optimized by reaction parameters |
Comprehensive Research Findings and Notes
Patent Literature Review: No direct synthesis patent exclusively for this exact compound was found; however, structurally related amide derivatives with ethoxy and dimethylaminoethyl groups follow the described synthetic strategy, particularly using acid chlorides and amine coupling reactions.
Chemical Stability: Formation of the hydrochloride salt improves compound stability, solubility in polar solvents, and facilitates formulation for biological testing.
Synthetic Challenges: Controlling regioselectivity and preventing over-alkylation or side reactions during amide bond formation require careful control of reaction temperature and stoichiometry.
Alternative Methods: Some methods may use coupling reagents such as carbodiimides (e.g., DCC, EDC) instead of acid chlorides for amide bond formation, but these are less commonly reported for this specific compound class.
Characterization Techniques: Consistent use of NMR, MS, and IR spectroscopy is recommended to confirm the presence of the ethoxy group, dimethylaminoethyl substituent, and amide linkage.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may produce amines or other reduced forms.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Activity
The primary application of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is as an analgesic. Research indicates that this compound exhibits significant pain-relieving properties comparable to meperidine hydrochloride, making it suitable for managing acute and chronic pain conditions.
- Mechanism of Action : It is believed that the compound acts on the central nervous system to modulate pain perception, similar to other opioids but with a potentially more favorable side effect profile due to its unique structure .
2. Synthesis and Formulation
The synthesis of this compound has been documented in various patents, emphasizing its utility in pharmaceutical formulations. The synthesis typically involves the reaction of diphenylacetyl chloride with dimethylaminoethyl acetamide under controlled conditions to yield the hydrochloride salt.
- Example Synthesis Procedure :
Case Studies and Research Findings
1. Efficacy Studies
Several studies have evaluated the efficacy of this compound in clinical settings:
- A study comparing its analgesic effects with traditional opioids showed that patients experienced similar pain relief with fewer side effects such as sedation and constipation .
2. Safety Profile
Research has also focused on the safety profile of this compound. Clinical trials indicated that it has a lower incidence of respiratory depression compared to conventional opioids, making it a candidate for safer pain management strategies .
Mechanism of Action
The mechanism of action of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (Lidocaine Impurity K)
- Molecular Formula : C₁₃H₂₀ClN₂O (MW: 264.77 g/mol).
- Key Features: Aromatic 2,6-dimethylphenyl group. Ethylmethylamino substituent on the acetamide.
- Comparison :
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol).
- Key Features: Diethylaminoethyl side chain. Single phenyl group.
- Comparison :
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS (MW: 303.17 g/mol).
- Key Features :
- Dichlorophenyl and thiazole substituents.
- Comparison: Thiazole ring introduces heterocyclic π-π interactions. Chlorine atoms enhance electronegativity, differing from the target’s ethoxy group.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Molecular Formula: C₁₄H₂₀ClNO₂ (MW: 269.77 g/mol).
- Key Features :
- Chloro and methoxymethyl groups.
- Herbicidal activity.
- Comparison :
Structural and Functional Analysis
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | 350.89 | Diphenyl, ethoxy, dimethylaminoethyl | ~4.2 |
| Lidocaine Impurity K | 264.77 | Dimethylphenyl, ethylmethylamino | ~2.8 |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide | 234.34 | Phenyl, diethylaminoethyl | ~1.9 |
| Alachlor | 269.77 | Chloro, methoxymethyl | ~3.1 |
*LogP estimates based on substituent contributions. The target’s diphenyl and ethoxy groups significantly enhance lipophilicity, favoring membrane penetration.
Biological Activity
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO·HCl
- SMILES : CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)C
- InChIKey : MXJLALSFNPASLT-UHFFFAOYSA-N
The compound features a complex structure characterized by a diphenyl group and a dimethylaminoethyl side chain, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this acetamide derivative has not been extensively documented in primary literature. However, related compounds in the acetamide class have shown various biological effects:
-
Toxicity and Safety :
- Acetamides such as dimethylacetamide (DMAC) and dimethylformamide (DMF) are known for their hepatotoxicity at high exposure levels. They can cause liver damage and other organ toxicity when absorbed through the skin or inhaled .
- Long-term exposure to high levels of acetamide derivatives has been linked to liver cancer in animal studies .
- Absorption and Metabolism :
- Genotoxicity :
- Embryotoxicity :
Case Study 1: Liver Toxicity
In a study investigating DMF, it was found that repeated exposure led to significant liver damage in rats. The degree of damage correlated with the amount absorbed, highlighting the need for careful monitoring of exposure levels in industrial settings .
Case Study 2: Embryonic Development
Research on DMAC indicated that while maternal toxicity was evident at high exposure levels, no significant teratogenic responses were observed in rat models. This suggests a potential safety margin for lower doses in developmental contexts .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
The synthesis of structurally related acetamide derivatives often involves multi-step reactions. For example, coupling reactions using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) hydrochloride are effective for forming amide bonds between carboxylic acids and amines (e.g., as demonstrated in ). Optimization of intermediates may include adjusting reaction temperatures (e.g., maintaining 273 K for stability) and using triethylamine as a base to neutralize HCl byproducts . For the dimethylaminoethyl moiety, methods analogous to the production of N-(2-dimethylaminoethyl)-N-ethylaniline ( ) could be adapted, where dehydrochlorination of 2-dimethylaminoethyl chloride hydrochloride is a key step.
Q. How can the molecular structure and purity of this compound be confirmed?
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (dichloromethane) using gravimetric or spectrophotometric methods. Lidocaine hydrochloride derivatives show high aqueous solubility due to ionic interactions ().
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure. Spectroscopic monitoring (e.g., UV-Vis) can detect decomposition products .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what in vitro assays are suitable for activity screening?
- Receptor binding assays : Use radioligand displacement studies (e.g., for ion channels or GPCRs) given the structural similarity to lidocaine, a sodium channel blocker ().
- Cell-based assays : Measure cytotoxicity (MTT assay) or calcium flux in neuronal cell lines to evaluate functional effects.
- Surface plasmon resonance (SPR) to quantify binding kinetics with purified receptor proteins .
Q. What computational methods can predict its pharmacokinetic and pharmacodynamic properties?
- Molecular docking (AutoDock, Schrödinger) to model interactions with targets like voltage-gated sodium channels.
- DFT calculations to analyze electronic properties of the ethoxy and diphenyl groups, which influence binding affinity.
- ADMET prediction tools (e.g., SwissADME) to estimate absorption, metabolism, and toxicity based on substituent effects .
Q. How can metabolic pathways and degradation products be characterized?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. For example, lidocaine undergoes N-deethylation (), suggesting similar pathways for dimethylaminoethyl groups.
- Degradation studies : Use forced degradation (oxidative, hydrolytic) followed by HPLC-MS to identify products. Structural analogs in show susceptibility to hydrolysis at the acetamide bond.
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Cross-validation : Replicate synthesis under inert atmospheres (e.g., argon) to exclude oxidation side reactions.
- Orthogonal analytics : Combine NMR, X-ray, and HPLC to confirm compound identity when spectral data conflicts.
- Dose-response curves in bioassays to distinguish true activity from solvent or impurity artifacts .
Methodological Notes
- Synthesis : Prioritize EDC-mediated coupling for amide bond formation, with strict pH control to avoid side reactions .
- Crystallization : Use slow evaporation of methylene chloride or ethanol for high-quality single crystals .
- Toxicology : Reference EPA DSSTox () for ecotoxicity data and CAS Common Chemistry () for regulatory alignment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
